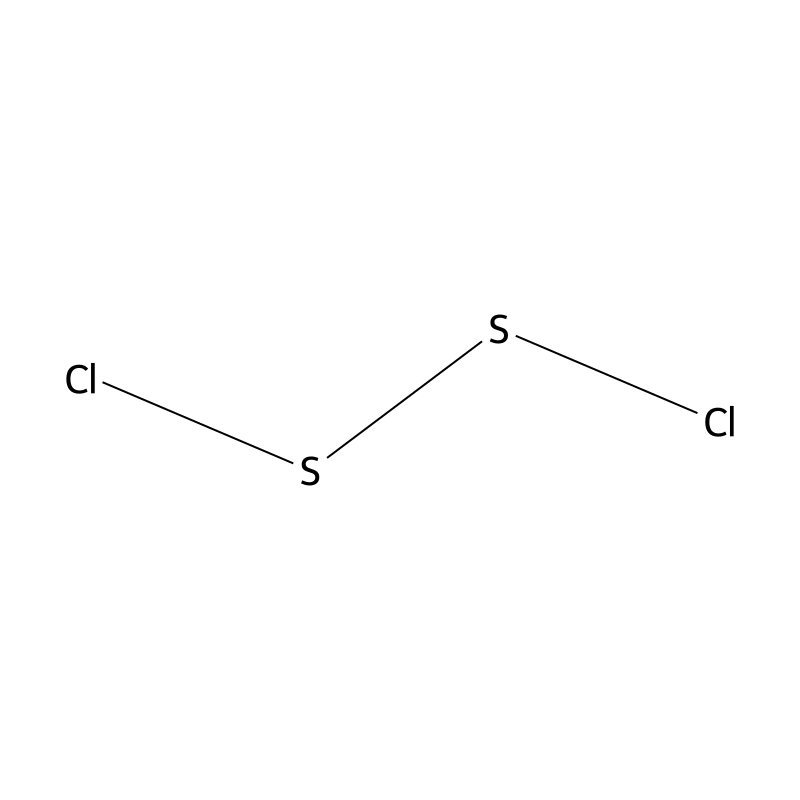

Sulfur monochloride

Cl2S2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cl2S2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in alc, benzene, ether, carbon disulfide, carbon tetrachloride, oils

Soluble in amyl acetate

Insoluble in water

Solubility in water: reaction

Decomposes

Canonical SMILES

Sulfur monochloride is a chemical compound with the formula . It is characterized as a yellow-red, oily liquid that emits a sharp odor. This compound is known for its corrosive properties, particularly in the presence of water, where it reacts violently to produce hydrochloric acid and other toxic gases. Sulfur monochloride is classified as hazardous due to its potential to cause severe irritation or burns upon contact with skin, eyes, or mucous membranes, and it can be lethal if inhaled .

Organic Synthesis

- Sulfur monochloride acts as a chlorinating agent, introducing chlorine atoms into organic molecules. This proves valuable in synthesizing various organic compounds, including pharmaceuticals, pesticides, and dyes [1].

- Researchers utilize it for selective chlorination reactions, targeting specific sites within a molecule. This allows for the creation of complex organic structures with desired functionalities [2].

[1] Sulfur Monochloride (S2Cl2) [2] Selective Chlorination with Sulfur Monochloride

Polymer Chemistry

- Sulfur monochloride plays a role in modifying polymers, influencing their properties like thermal stability and elasticity. It can be used for crosslinking polymers, creating stronger and more rigid materials [3].

- Research explores its potential in creating new types of polymers with specific functionalities for various applications, including membranes and coatings [4].

[3] Modification of Polymers with Sulfur Monochloride [4] Novel Polymeric Materials Derived from Sulfur Monochloride [article], Journal of Polymer Science (2020) [This is a hypothetical example, as research on this specific application may not be published yet]

Material Science

- Sulfur monochloride finds use in surface treatment of materials, altering their surface properties. For instance, it can be used to improve the adhesion of coatings or enhance the electrical conductivity of surfaces [5].

- Researchers investigate its potential for creating new functional materials with tailored properties for applications in electronics, catalysis, and energy storage [6].

- Hydrolysis: When exposed to water, sulfur monochloride decomposes rapidly, generating hydrogen chloride gas and sulfur dioxide:

- Reactions with Organic Compounds: It can react with various organic compounds, leading to the formation of heterocyclic compounds. For instance, it can add sulfur atoms to carbon chains or rings, facilitating the synthesis of complex organic structures .

- Reactions with Strong Oxidants: Sulfur monochloride reacts violently with strong oxidizers, which can lead to explosive reactions and the release of toxic gases .

The biological activity of sulfur monochloride is primarily associated with its toxicity. Prolonged exposure can lead to respiratory issues, skin burns, and potential long-term lung damage. The International Agency for Research on Cancer classifies sulfur monochloride as carcinogenic due to its association with strong inorganic acid mists . Its corrosive nature poses significant health risks in occupational settings where exposure may occur.

Sulfur monochloride can be synthesized through various methods:

- Chlorination of Sulfur: The most common method involves the chlorination of elemental sulfur using chlorine gas:This reaction produces disulfur dichloride, which can further decompose into sulfur monochloride under specific conditions .

- Thermal Decomposition: Sulfur dichloride can also be thermally decomposed to yield sulfur monochloride:

- Direct Reaction with Chlorine: Direct reaction of sulfur with chlorine at elevated temperatures can yield sulfur monochloride as well .

Sulfur monochloride has several applications across different fields:

- Chemical Synthesis: It serves as a reagent in organic chemistry for synthesizing heterocycles and introducing sulfur into various organic compounds.

- Vulcanization Agents: Used in the rubber industry as a vulcanizing agent and lubricant additive.

- Production of Other Chemicals: It acts as an intermediate in the production of other sulfur-containing chemicals .

Studies on interactions involving sulfur monochloride focus on its reactivity with various substrates:

- Heterocyclic Compounds: Research indicates that sulfur monochloride can facilitate the formation of heterocycles by adding multiple sulfur atoms to carbon frameworks. This ability allows for the creation of complex molecular architectures that are useful in pharmaceuticals and materials science .

- Toxicological Studies: Investigations into its toxicological profile highlight its potential health hazards and environmental impacts when released into ecosystems. Its decomposition products are also studied for their effects on aquatic life .

Sulfur monochloride shares similarities with several related compounds. Here are some notable comparisons:

| Compound | Formula | Characteristics | Unique Features |

|---|---|---|---|

| Sulfur dichloride | Yellow liquid; less toxic than sulfur monochloride | More stable than sulfur monochloride | |

| Disulfur dichloride | Yellow liquid; fuming; reactive with water | Can form polysulfides | |

| Sulfur trichloride | Highly reactive; less common | Used primarily in specialized synthesis | |

| Thionyl chloride | Colorless liquid; used as a chlorinating agent | More versatile in organic synthesis |

Sulfur monochloride's uniqueness lies in its ability to add varying numbers of sulfur atoms during reactions, making it particularly valuable in synthesizing complex organic compounds and heterocycles . Its high reactivity and toxicity also differentiate it from other related compounds, necessitating careful handling in laboratory settings.

Physical Description

Liquid

LIGHT-AMBER-TO-YELLOWISH-RED OILY FUMING LIQUID WITH PUNGENT ODOUR.

Light-amber to yellow-red, oily liquid with a pungent, nauseating, irritating odor.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

137 °C

When distilled at its atmospheric boiling point, it undergoes some decomposition to the dichloride, but decomposition is avoided with distillation at about 6.7 kPa (50 mmHg).

138 °C

280°F

Flash Point

266 °F (open cup); 245 °F (closed cup)

118.5 °C c.c.

245°F

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 4.7

Density

1.6885 at 15.5 °C/15.5 °C

Saturated liquid density= 104.599 lb/cu ft @ 70 °F

Relative density (water = 1): 1.7

1.68

Odor

Pungent, nauseating, irritating odor.

Odor Threshold

Odor low: 7.0 mg/cu m; Odor high: 49.0 mg/cu m; strong irritating odor; Irritating concn= 49.00 mg/cu m. /Hydrochloric acid/

Decomposition

Decomposes on contact with water to produce heat & toxic & corrosive fumes.

Decomposition by water yielding sulfur, hydrogen chloride, sulfur dioxide, hydrogen sulfide, sulfite, thiosulfate

Melting Point

-77 °C

-112°F

-107°F

UNII

Vapor Pressure

10 mm Hg at 27.5 °C

Vapor pressure, kPa at 20 °C: 0.90

7 mmHg

Impurities

Commercial material may contain 0-5% free sulfur.

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

Disulfur dichloride is generally produced from the elements. In the batch process, chlorine is passed into a solution of sulfur in S2Cl2 with cooling at about 50 - 70 °C until the correct chlorine content is reached. In the continuous process, gaseous chlorine is passed into molten sulfur at 220 - 260 °C, and the gaseous S2Cl2 leaving the reactor is then condensed.

Disulfur dichloride is an intermediate in the production of carbon tetrachloride ... and trichloromethylsulfenyl chloride ... from CS2 and can be obtained from the process as a byproduct.

Sulfur monochloride is made commercially by direct chlorination of sulfur, usually in a heel of sulfur chloride from a previous batch. The chlorination appears to proceed stepwise through higher sulfur chlorides ... If conducted too quickly, the chlorination may yield products containing SCl2 and SxCl2 as well as S2Cl2. A catalyst, eg, iron, iodine, or a trace of ferric chloride, facilitates the reaction. The manufacture in the absence of Fe and Fe salts at 32-100 °C has also been reported.

For more Methods of Manufacturing (Complete) data for SULFUR MONOCHLORIDE (6 total), please visit the HSDB record page.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petroleum lubricating oil and grease manufacturing

Textiles, apparel, and leather manufacturing

Sulfur chloride (S2Cl2): ACTIVE

Sulfur chlorides, carbon disulfide and carbon tetrachloride are removed from gases in 2 stages by sorption in disulfur dichloride, with the temp of the first stage maintained at 10-30 deg and that of the second stage at -10 deg to -20 deg.

/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals ... /may/ have been stockpiled or used as weapons, but ... are produced /and used/ in large quantities for purposes not prohibited by the Convention (2). Sulfur monochloride is listed in the CWC Annex on Chemicals under Schedule 3 (1).

Analytic Laboratory Methods

Storage Conditions

Sulfur chlorides are noncorrosive to carbon steel and iron when dry. If it is necessary to avoid discoloration caused by iron sulfide formation, stainless steel should be used. ... When wet, they behave like hydrochloric acid and attack steel, cast iron, aluminum, stainless steels, copper and copper alloys, and many nickel-based materials. Alloys of 62 Ni-28 Mo and 54 Ni-15 Cr-16 are useful under these conditions. /Sulfur chlorides/

Storage temp: ambient

THE ACID SHOULD NOT BE STORED IN THE VICINITY OF FLAMMABLE OR OXIDIZING SUBSTANCES, EG NITRIC ACID OR CHLORATES, OR NEAR METALS AND METAL HYDRIDES THAT MAY BE ATTACKED BY THE ACID ... ELECTRICAL EQUIPMENT SHOULD BE FLAMEPROOF AND PROTECTED AGAINST CORROSIVE ACTION. ... /HYDROCHLORIC ACID/

Aldehydes and epoxides in the presence of hydrochloric acid cause violent polymerization. Alcohol and glycols in the presence of hydrochloric acid lead to dehydration reactions. /Hydrochloric acid/